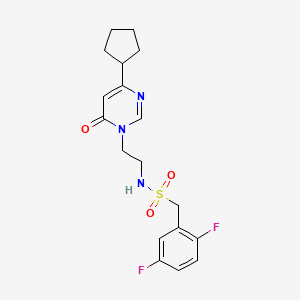![molecular formula C10H13NO3 B2697208 N-[2-(4-hydroxyphenoxy)ethyl]acetamide CAS No. 140662-59-5](/img/structure/B2697208.png)
N-[2-(4-hydroxyphenoxy)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-hydroxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a hydroxyphenyl group attached to an ethyl chain, which is further connected to an acetamide group
作用机制
Target of Action
The primary targets of N-[2-(4-hydroxyphenoxy)ethyl]acetamide are currently unknown. This compound is a relatively new entity in the field of pharmacology and its specific targets are still under investigation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As research progresses, we anticipate a clearer picture of these effects will emerge .
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-[2-(4-hydroxyphenoxy)ethyl]acetamide typically begins with 4-hydroxyphenol and 2-bromoethyl acetate.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under reflux conditions with appropriate solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: N-[2-(4-hydroxyphenoxy)ethyl]acetamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
N-[2-(4-hydroxyphenoxy)ethyl]acetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to materials with desirable properties.
相似化合物的比较
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]acetamide: Similar structure but lacks the ether linkage.
N-[2-(4-methoxyphenyl)ethyl]acetamide: Contains a methoxy group instead of a hydroxy group.
N-[2-(4-hydroxyphenoxy)ethyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-[2-(4-hydroxyphenoxy)ethyl]acetamide is unique due to the presence of both a hydroxyphenyl group and an ether linkage, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
N-[2-(4-hydroxyphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWPFUNCJJEZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)
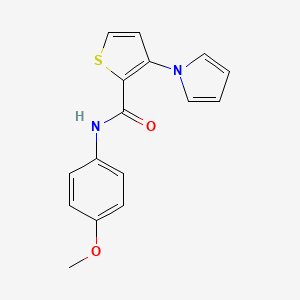
![(2Z)-2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2697130.png)
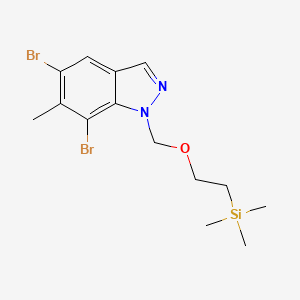
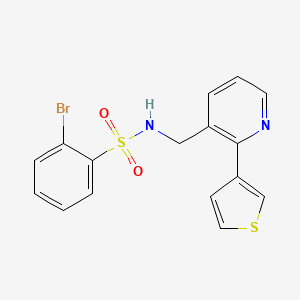
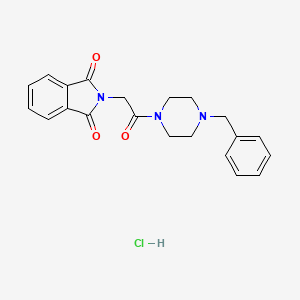
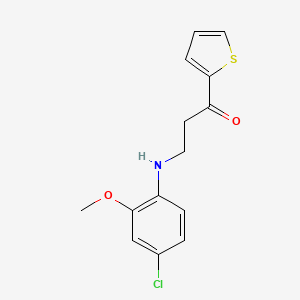

![5-Ethoxy-11-phenyl-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2697141.png)
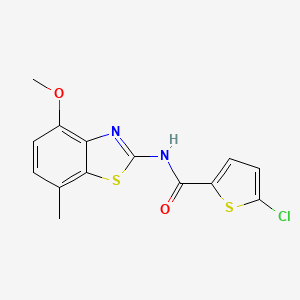
![8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2697144.png)
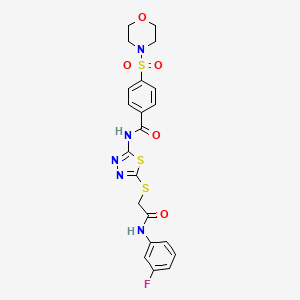
![4-[(3-bromophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2697146.png)
